5-bromo-N-(piperidin-1-yl)pyridin-2-amine 5-bromo-N-(piperidin-1-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1549646-11-8
VCID: VC2712045
InChI: InChI=1S/C10H14BrN3/c11-9-4-5-10(12-8-9)13-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,12,13)
SMILES: C1CCN(CC1)NC2=NC=C(C=C2)Br
Molecular Formula: C10H14BrN3
Molecular Weight: 256.14 g/mol

5-bromo-N-(piperidin-1-yl)pyridin-2-amine

CAS No.: 1549646-11-8

Cat. No.: VC2712045

Molecular Formula: C10H14BrN3

Molecular Weight: 256.14 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-N-(piperidin-1-yl)pyridin-2-amine - 1549646-11-8

Specification

CAS No. 1549646-11-8
Molecular Formula C10H14BrN3
Molecular Weight 256.14 g/mol
IUPAC Name 5-bromo-N-piperidin-1-ylpyridin-2-amine
Standard InChI InChI=1S/C10H14BrN3/c11-9-4-5-10(12-8-9)13-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,12,13)
Standard InChI Key QIDUBVCDNAULRA-UHFFFAOYSA-N
SMILES C1CCN(CC1)NC2=NC=C(C=C2)Br
Canonical SMILES C1CCN(CC1)NC2=NC=C(C=C2)Br

Introduction

5-Bromo-N-(piperidin-1-yl)pyridin-2-amine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a bromine atom and a pyridine ring, along with a piperidine moiety. The molecular formula of this compound is C10H14BrN2, and its molecular weight is approximately 256.14 g/mol .

Synthesis Methods

The synthesis of 5-bromo-N-(piperidin-1-yl)pyridin-2-amine typically involves the bromination of pyridine derivatives followed by amination reactions. A common synthetic route includes:

  • Bromination: The initial step involves the bromination of a pyridine derivative to introduce the bromine atom.

  • Amination: Subsequent amination with piperidine or its derivatives leads to the formation of the desired compound.

Biological Activity

Compounds with similar structures to 5-bromo-N-(piperidin-1-yl)pyridin-2-amine may act as inhibitors or modulators in various biochemical pathways. Their interaction with biological targets such as enzymes or receptors is a subject of ongoing research.

Medicinal Chemistry Applications

This compound serves as a valuable building block in medicinal chemistry due to its unique structural features. It is often utilized in the design and synthesis of new pharmaceutical agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator